An In-Depth Technical Guide to 3-chloro-N-(2-fluorophenyl)propanamide
An In-Depth Technical Guide to 3-chloro-N-(2-fluorophenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3-chloro-N-(2-fluorophenyl)propanamide. This document is designed to provide researchers, chemists, and drug development professionals with a thorough understanding of this halogenated aromatic amide. We will delve into its fundamental chemical properties, synthesis, analytical characterization, and potential applications, with a focus on the scientific rationale behind the methodologies presented. This guide is structured to be a practical and authoritative resource, empowering you to confidently work with and explore the potential of this compound in your research endeavors.
Core Molecular Attributes of 3-chloro-N-(2-fluorophenyl)propanamide
3-chloro-N-(2-fluorophenyl)propanamide is a synthetic organic compound characterized by a propanamide backbone with a chlorine substituent at the 3-position and a 2-fluorophenyl group attached to the amide nitrogen. The presence of both chlorine and fluorine atoms, along with the amide linkage and the aromatic ring, imparts specific physicochemical properties that are of interest in medicinal chemistry and materials science.
Molecular Identity and Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of any scientific investigation. The table below summarizes the key identifiers and physicochemical parameters of 3-chloro-N-(2-fluorophenyl)propanamide.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClFNO | [1] |
| Molecular Weight | 201.63 g/mol | [1] |
| CAS Number | 349097-66-1 | [2] |
| Appearance | Solid (predicted) | [2] |
| LogP | 1.55 | [2] |
| Rotatable Bonds | 3 | [2] |
These fundamental properties are critical for a range of applications, from calculating molar equivalents in reactions to predicting solubility and membrane permeability in biological systems. The LogP value, for instance, suggests a moderate lipophilicity, which is often a desirable trait in drug candidates for oral absorption.
Synthesis and Purification: A Protocol Built on Self-Validation
The synthesis of 3-chloro-N-(2-fluorophenyl)propanamide is typically achieved through a nucleophilic acyl substitution reaction. The following protocol is a robust and reliable method for its preparation in a laboratory setting. The causality behind each step is explained to ensure a thorough understanding of the process.
Synthesis Workflow Diagram
Caption: A typical workflow for the synthesis of 3-chloro-N-(2-fluorophenyl)propanamide.
Detailed Experimental Protocol
Materials:
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2-Fluoroaniline
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3-Chloropropionyl chloride
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Triethylamine (TEA)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), 1M solution
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Sodium bicarbonate (NaHCO₃), saturated aqueous solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Solvent system for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoroaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. The use of an inert atmosphere and anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive 3-chloropropionyl chloride. Triethylamine acts as a base to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards product formation.
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Addition of Acyl Chloride: Cool the solution to 0-5 °C using an ice bath. Slowly add 3-chloropropionyl chloride (1.1 equivalents) dropwise to the stirred solution. The dropwise addition at a low temperature is a critical control measure to manage the exothermic nature of the acylation reaction, thereby minimizing the formation of side products.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the limiting reactant (2-fluoroaniline).
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Aqueous Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The acidic wash removes unreacted triethylamine, the basic wash removes any remaining acidic impurities, and the brine wash removes residual water.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-chloro-N-(2-fluorophenyl)propanamide.
Analytical Characterization: Ensuring Purity and Structural Integrity
The identity and purity of the synthesized 3-chloro-N-(2-fluorophenyl)propanamide must be rigorously confirmed through various analytical techniques. Each method provides a unique piece of structural information, and together they offer a comprehensive characterization of the molecule.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-fluorophenyl group, the diastereotopic protons of the two methylene groups in the propanamide chain, and the amide proton. The coupling patterns and chemical shifts will be influenced by the adjacent fluorine and chlorine atoms.
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¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield shift (around 170 ppm). The aromatic carbons will show splitting due to coupling with the fluorine atom.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide group (around 3300 cm⁻¹), the C=O stretching of the amide carbonyl (around 1650 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Potential Applications in Research and Development
Halogenated amides are a class of compounds with diverse applications, particularly in the fields of medicinal chemistry and materials science.[3] The structural motifs present in 3-chloro-N-(2-fluorophenyl)propanamide suggest its potential utility in these areas.
Medicinal Chemistry
The introduction of halogen atoms into organic molecules is a common strategy in drug design to modulate their pharmacokinetic and pharmacodynamic properties.[4] The presence of both chlorine and fluorine in 3-chloro-N-(2-fluorophenyl)propanamide could enhance its metabolic stability and membrane permeability. Amide-containing compounds are known to exhibit a wide range of biological activities.[3] Therefore, this compound could serve as a valuable scaffold or intermediate for the synthesis of novel therapeutic agents.
Materials Science
Aromatic amides can self-assemble through hydrogen bonding to form ordered supramolecular structures. These materials can have interesting optical and electronic properties. The specific substitution pattern of 3-chloro-N-(2-fluorophenyl)propanamide could influence its solid-state packing and lead to the development of new functional materials.
Safety and Handling
As a Senior Application Scientist, I must emphasize the importance of safe laboratory practices. Although a specific Material Safety Data Sheet (MSDS) for 3-chloro-N-(2-fluorophenyl)propanamide is not available in the public domain, general precautions for handling halogenated aromatic compounds should be strictly followed.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Directions
3-chloro-N-(2-fluorophenyl)propanamide is a molecule with significant potential in both medicinal chemistry and materials science. Its synthesis is straightforward, and its structure offers multiple points for further chemical modification. This technical guide provides a solid foundation for researchers to begin working with this compound. Future research could focus on elucidating its specific biological activities, exploring its potential as a precursor for more complex molecules, and investigating its self-assembly properties for materials science applications. The scientific community is encouraged to build upon this foundational knowledge to unlock the full potential of this intriguing molecule.
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Propanamide, N-(3-chloro-4-fluorophenyl)-2-methyl-. SpectraBase. Available from: [Link]
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